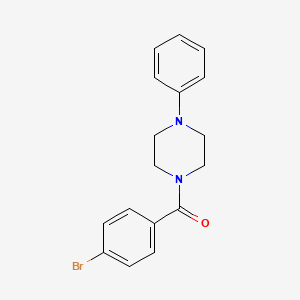

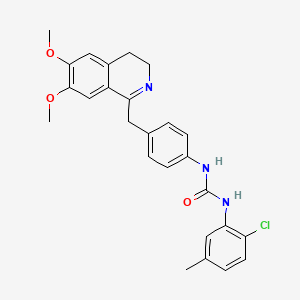

![molecular formula C20H23FN2O2 B2813413 Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 2197053-79-3](/img/structure/B2813413.png)

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” is a chemical compound. It is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .

Synthesis Analysis

The synthesis of “Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis

The molecular structure of “Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” is complex. The InChI code for this compound is1S/C20H23FN2O3/c21-17-7-4-8-18 (13-17)22-15-20 (25)9-11-23 (12-10-20)19 (24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2 . Chemical Reactions Analysis

“Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . The chemical reactions involved in its synthesis are complex and require precise control of conditions.Scientific Research Applications

- Researchers have explored the antiviral potential of indole derivatives, including compounds related to our target molecule. For instance:

- Some indole derivatives have been investigated as anti-HIV agents. While specific studies on our compound are scarce, the indole scaffold has shown promise in inhibiting HIV-1 .

- Researchers have synthesized various indole scaffolds for screening antitubercular activity. While data on our specific compound are lacking, its indole moiety suggests possible relevance in this field .

Antiviral Activity

Anti-HIV Potential

Antitubercular Activity

Safety And Hazards

“Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” is a precursor used in the synthesis of fentanyl, a potent opioid analgesic . As such, it is likely to be subject to strict regulatory control. The safety information for this compound includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for “Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate” are likely to be influenced by its role as a precursor in the synthesis of fentanyl and its analogues . The ongoing opioid crisis in North America may lead to increased regulatory control and research into safer alternatives .

properties

IUPAC Name |

benzyl 4-[amino-(4-fluorophenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c21-18-8-6-16(7-9-18)19(22)17-10-12-23(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17,19H,10-14,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHNVMWEAARHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)N)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)

![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)